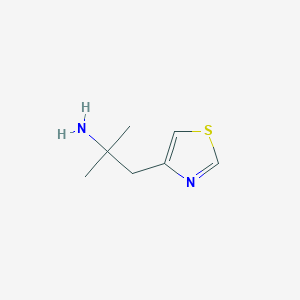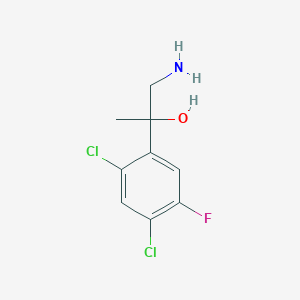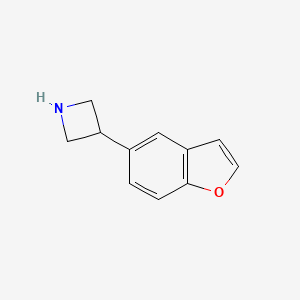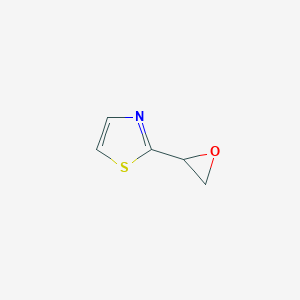
5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C11H10O2 It is a derivative of benzaldehyde, featuring a methyl group at the 5-position and a prop-2-yn-1-yloxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde can be synthesized through the reaction of 5-methyl-2-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the same synthetic route as described above, scaled up for industrial use. This includes optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-Methyl-2-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 5-Methyl-2-(prop-2-yn-1-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:
Biology: The compound can be used in the design of molecular probes for studying biological systems, especially in the context of click chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde exerts its effects depends on the specific application. In biological systems, it may act as a molecular probe that binds to specific targets through covalent modification. The alkyne group allows for click chemistry reactions, facilitating the attachment of various functional groups to the compound .
Comparison with Similar Compounds
Similar Compounds
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde: Similar structure but with additional benzoyl group.
3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde: Similar structure with a methoxy group instead of a methyl group.
2-(Prop-2-yn-1-yloxy)benzaldehyde: Lacks the methyl group at the 5-position.
Uniqueness
5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of both a methyl group and a prop-2-yn-1-yloxy group on the benzaldehyde core. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-methyl-2-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C11H10O2/c1-3-6-13-11-5-4-9(2)7-10(11)8-12/h1,4-5,7-8H,6H2,2H3 |
InChI Key |
XDITVDYIFICTMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC#C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


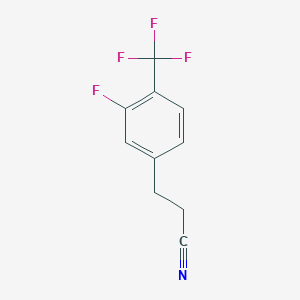
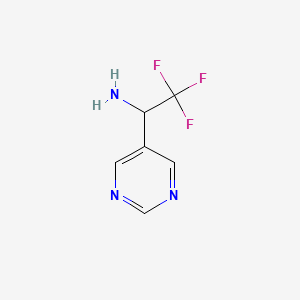

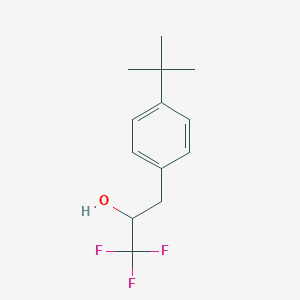
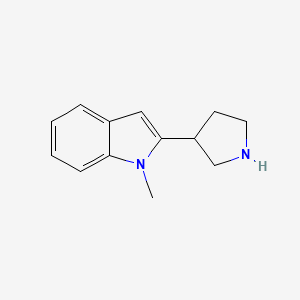
![[2-Amino-2-(pyridin-3-yl)ethyl]dimethylaminetrihydrochloride](/img/structure/B13595064.png)

![Ethyl3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13595078.png)
